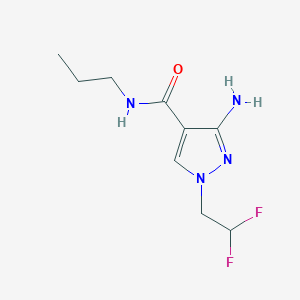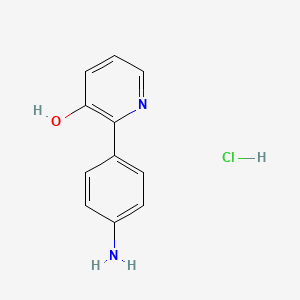
2-(4-aminophenyl)pyridin-3-ol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminophenyl)pyridin-3-ol Hydrochloride is a chemical compound with the molecular formula C11H11ClN2O It is a derivative of pyridine and aniline, featuring both an amino group and a hydroxyl group attached to the aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride typically involves the reaction of 4-nitrophenylpyridine with reducing agents to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production. The final product is often purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(4-aminophenyl)pyridin-3-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
2-(4-aminophenyl)pyridin-3-ol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.
相似化合物的比较
Similar Compounds
- 4-(3-aminophenyl)-2-pyrrolidinone Hydrochloride
- 3-(2-aminophenyl)-5-methyl-2-pyrrolidinone Hydrochloride
- 4-amino-5-(4-aminophenyl)-2-pyrimidinol Dihydrochloride
- 2-(4-aminophenyl)-2-(phenyl)-acetonitrile Hydrochloride
Uniqueness
2-(4-aminophenyl)pyridin-3-ol Hydrochloride is unique due to its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5792-65-4 |
|---|---|
分子式 |
C11H11ClN2O |
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;/h1-7,14H,12H2;1H |
InChI 键 |
ACCPOZQLRQFALA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


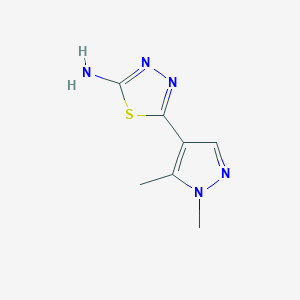
![4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11733258.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733262.png)

![2-Amino-5-bromo-4-methyl-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B11733277.png)

![ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733288.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B11733300.png)

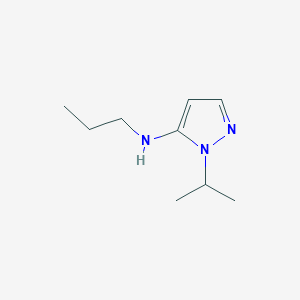
![1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733314.png)
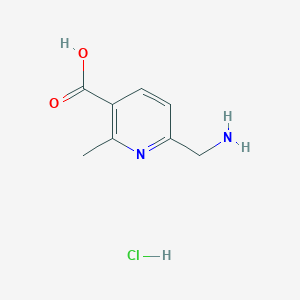
![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)
